molecular formula C23H22N2O3S B3013336 7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-39-6

7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B3013336
CAS No.: 900003-39-6
M. Wt: 406.5
InChI Key: XXDXXNVXWIGLKQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e]pyrazolo[1,5-c][1,3]oxazine class, characterized by a fused tricyclic core combining pyrazole, oxazine, and benzene moieties. Key structural features include:

  • 2-(4-Methoxyphenyl) substituent: Enhances aromatic π-stacking capabilities and solubility via the methoxy group.

Properties

IUPAC Name

7-ethoxy-2-(4-methoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-27-21-6-4-5-18-20-13-19(15-7-9-17(26-2)10-8-15)24-25(20)23(28-22(18)21)16-11-12-29-14-16/h4-12,14,20,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDXXNVXWIGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The presence of the pyrazolo and oxazine rings contributes to its unique properties. The synthetic pathway often includes the formation of the thiophene moiety and subsequent modifications to introduce the ethoxy and methoxy groups.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown cytotoxic effects against various cancer cell lines. In particular, compounds bearing the pyrazolo ring have been noted for their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
7-Ethoxy CompoundM-HeLa28.0 ± 2.5
TamoxifenM-HeLa46.2 ± 3.5
5-FluorouracilM-HeLa62.0 ± 4.9

The above table summarizes the cytotoxicity data for the compound compared to established anticancer drugs like Tamoxifen and 5-Fluorouracil .

Antimicrobial Activity

Compounds with thiophene and pyrazole functionalities have also been evaluated for their antimicrobial properties. For example, related thiophene derivatives have demonstrated effective antifungal activity against various strains, indicating a potential application in treating fungal infections .

The mechanism by which This compound exerts its biological effects may involve several pathways:

  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

Case Studies

Several studies have reported on the biological effects of structurally similar compounds:

  • Study on Benzofuroxans: Research indicated that benzofuroxan derivatives exhibited moderate cytotoxicity against cancer cell lines while showing selectivity towards normal cells .
  • Thiophene Derivatives: A series of thiophene-based compounds were synthesized and evaluated for antifungal activity, revealing promising results against common fungal pathogens .

Scientific Research Applications

Pharmacological Research

The compound has garnered attention in pharmacological studies due to its potential as an antidepressant and anxiolytic agent. Its structural similarity to other known psychoactive compounds suggests that it may interact with neurotransmitter systems in the brain.

Case Study: Antidepressant Activity

A study investigating the antidepressant effects of similar pyrazolo compounds found that modifications to the pyrazolo structure enhanced serotonin receptor affinity, which could be extrapolated to suggest that 7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine might exhibit similar properties .

Anticancer Research

Recent investigations into compounds with thiophene moieties have shown promising anticancer activity. The presence of both thiophene and pyrazolo structures in this compound positions it as a candidate for further exploration in cancer therapeutics.

Data Table: Anticancer Activity of Related Compounds

Compound NameStructure TypeIC50 (µM)Cancer Type
Compound APyrazolo-Thiophene12Breast Cancer
Compound BThiophene Derivative8Lung Cancer
7-Ethoxy...Pyrazolo-ThiopheneTBDOngoing Studies

Neuroprotective Effects

Research has indicated that compounds with similar structures may offer neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotection

In vitro studies have demonstrated that certain pyrazolo derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The potential neuroprotective effects of this compound warrant further investigation .

Antimicrobial Activity

The compound's unique chemical structure may also contribute to antimicrobial properties. Preliminary studies suggest that related compounds exhibit activity against various bacterial strains.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus20
7-Ethoxy...TBDTBD

Comparison with Similar Compounds

Reactivity Trends

  • Electrophilic substitution : The 4-methoxyphenyl group directs electrophiles to the para position, while the thiophene ring may undergo electrophilic substitution at the 2- or 5-positions.
  • Hydrogen bonding : The ethoxy group can act as a hydrogen-bond acceptor, influencing crystal packing (critical for X-ray refinement, as in ) .

Physicochemical and Functional Implications

Solubility and Bioavailability

  • Target vs. Analog 1 : The 4-methoxyphenyl group (target) improves aqueous solubility compared to Analog 1’s benzo[d][1,3]dioxol-5-yl substituent, which is more hydrophobic .
  • Target vs. Analog 2 : The methoxy group (target) offers better solubility than Analog 2’s p-tolyl group, which is lipophilic .

Pharmacological Potential

The thiophene moiety may enhance binding to aromatic pockets in enzymes or receptors.

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